molecular formula C12H17NOS B13066996 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13066996
M. Wt: 223.34 g/mol
InChI Key: QDFSNXSBVUEOIV-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 1597897-78-3) is a chemical compound with a molecular formula of C12H17NOS and a molecular weight of 223.33 g/mol . This molecule features a thiophene-2-yl ketone group linked to a 4-methylpiperidine moiety, a structure that suggests potential utility in various pharmaceutical and medicinal chemistry research applications. Compounds incorporating piperidine rings are of significant interest in drug discovery due to their prevalence in molecules with neurological activity . Furthermore, the thiophene heterocycle is a common scaffold in the development of antibacterial agents . Researchers may investigate this compound as a key synthetic intermediate or as a precursor for the development of novel bioactive molecules. Its structural profile makes it a candidate for exploration in high-throughput screening assays and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-(4-methylpiperidin-2-yl)-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H17NOS/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3

InChI Key

QDFSNXSBVUEOIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • 4-Methylpiperidine or its protected derivatives.
  • 2-Acetylthiophene (1-Thiophen-2-yl-ethanone) as the electrophilic ketone component.
  • Suitable bases and coupling agents for carbon-carbon bond formation.
  • Organic solvents such as tetrahydrofuran (THF), isopropyl alcohol, or acetone.

Reaction Conditions

  • Organic solvents like THF are preferred for their ability to dissolve both organic and organometallic reagents and maintain reaction homogeneity.
  • Temperature control is critical, often maintained between 0 °C and room temperature to prevent side reactions.
  • The use of n-butyllithium or other strong bases may be employed for deprotonation steps or to generate reactive intermediates under inert atmosphere conditions.
  • Reactions are typically stirred for several hours to ensure completion.

Typical Synthetic Route

A representative synthetic approach includes:

  • Formation of the piperidinyl ethanone intermediate:

    • Reaction of 4-methylpiperidine with 2-bromoacetyl or 2-acetylthiophene derivatives under basic conditions to form the ethanone linkage.
    • Use of paraformaldehyde and amine hydrochloride salts in the presence of acid and solvent reflux to facilitate Mannich-type reactions for carbonyl functionalization (analogous to methods used in related compounds).
  • Purification and Isolation:

    • Filtration of the reaction mixture to separate solids.
    • Washing with isopropyl alcohol or acetone to remove impurities.
    • Drying under controlled temperature (25–55 °C) to obtain the pure compound.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features.
    • Mass Spectrometry (MS) for molecular weight verification.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Detailed Example from Literature

A process analogous to the preparation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride involves:

  • Charging isopropanol with dimethylamine hydrochloride and concentrated hydrochloric acid.
  • Addition of paraformaldehyde followed by 2-acetylthiophene.
  • Heating under reflux for several hours (e.g., 5–12 hours).
  • Cooling and filtering the reaction mixture.
  • Washing the solid with cold isopropanol and drying under vacuum at 45–50 °C to yield the pure product with high purity (~99% by HPLC).

While this example is for a related compound, similar conditions can be adapted for 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one synthesis, adjusting for the piperidine substitution.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions for 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one Notes/Remarks
Solvent Tetrahydrofuran (THF), Isopropyl alcohol, Acetone THF preferred for organometallic steps
Temperature Range 0 °C to 30 °C Controlled to avoid side reactions
Reaction Time 2 to 12 hours Dependent on step and scale
Reagents 4-Methylpiperidine, 2-Acetylthiophene, Paraformaldehyde, Acid (HCl) Stoichiometric ratios optimized for yield
Purification Method Filtration, Washing with isopropanol or acetone, Drying at 25–55 °C Standard purification for crystalline products
Yield Typically high, >80% Depends on reaction scale and optimization
Characterization Techniques NMR, MS, HPLC Confirm structure and purity

Research Findings and Optimization Notes

  • The use of THF as a solvent facilitates reactions involving organolithium reagents and ensures good solubility of reactants.
  • Controlled addition of reagents dropwise at low temperatures (0 to -20 °C) minimizes side reactions and improves stereoselectivity.
  • Refluxing in isopropyl alcohol or acetone with acid catalysts enhances Mannich-type condensations, improving yield and purity.
  • Advanced purification techniques such as recrystallization and chromatographic methods are essential to achieve pharmaceutical-grade purity.
  • Analytical methods including NMR and HPLC are critical to confirm the absence of impurities and verify the structure.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

  • Analgesic and Anxiolytic Properties : Research indicates that compounds with similar structures to 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one exhibit analgesic and anxiolytic effects. Studies have shown that modifications to the piperidine and thiophene components can enhance these properties, making this compound a target for further pharmacological evaluation .
  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may influence serotonin and norepinephrine pathways, potentially leading to antidepressant effects. This area remains under investigation, with ongoing studies aimed at elucidating the mechanisms involved .

2. Neuropharmacology

  • Cognitive Enhancement : Some derivatives are being studied for their effects on cognitive function, particularly in age-related cognitive decline. The structural characteristics of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one may contribute to neuroprotective effects, warranting further exploration in neuropharmacological contexts .

Material Science Applications

1. Organic Electronics

  • Conductive Polymers : The thiophene unit in the compound is known for its electronic properties, making it suitable for applications in organic electronics. Research has demonstrated that incorporating such compounds into polymer matrices can enhance conductivity and stability, which is crucial for developing organic light-emitting diodes (OLEDs) and organic solar cells .

2. Sensors

  • Chemical Sensors : Due to its ability to form stable complexes with various metal ions, this compound is being investigated as a potential sensing material. Its application in detecting heavy metals and environmental pollutants is a promising area of research .

Synthetic Methodologies

1. Synthesis Techniques

  • Multi-step Synthesis : The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact through greener chemistry practices .

2. Reaction Mechanisms

  • Catalytic Processes : Studies have explored the use of catalysts in synthesizing this compound more efficiently. Transition metal catalysts have shown promise in facilitating reactions that incorporate the thiophene group into the piperidine framework, enhancing overall reaction rates and selectivity .

Case Studies

Study TitleFocus AreaFindings
"Evaluation of Analgesic Properties of Piperidine Derivatives"Medicinal ChemistryIdentified potential analgesic effects linked to structural modifications similar to 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one .
"Conductive Properties of Thiophene-Based Polymers"Material ScienceDemonstrated enhanced conductivity when incorporating thiophene derivatives into polymer systems .
"Neuroprotective Effects of Piperidine Compounds"NeuropharmacologySuggested cognitive enhancement properties through modulation of neurotransmitter systems .

Mechanism of Action

The mechanism by which 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 4-Methylpiperidin-2-yl, thiophen-2-yl C₁₂H₁₇NOS 223.33 N/A (data not provided)
2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one Thiophen-3-yl substitution C₁₂H₁₇NOS 223.33 Structural isomer; potential differences in aromatic interactions
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one Piperazine ring (two N atoms) C₁₀H₁₄N₂OS 210.3 Increased basicity; potential solubility advantages
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride Azepane (7-membered ring), hydrochloride C₁₂H₁₈ClNOS 259.8 Enhanced lipophilicity; salt form improves crystallinity
MAC-5576 (SARS-CoV Mpro inhibitor) 5-Chloropyridin-3-yl substituent C₈H₆ClNOS 201.65 IC₅₀ = 0.5 ± 0.3 μM against SARS-CoV Mpro
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one Fluorophenyl-piperazine + indole-thiophene C₂₄H₂₂FN₃OS 443.51 Complex structure; likely designed for receptor targeting
1-(3-Amino-5-(4-chlorophenyl)-2-thienyl)ethan-1-one 4-Chlorophenyl-thiophene + amino group C₁₂H₁₀ClNOS 251.73 Antimicrobial and antitumor activity reported

Key Observations :

Structural Modifications: Thiophene Position: Substitution at thiophen-2-yl vs. Ring Systems: Replacing piperidine with piperazine () introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. Azepane (7-membered ring, ) may enhance lipophilicity and membrane permeability.

Biological Activity: MAC-5576 () demonstrates the importance of the thiophene-acetyl core in antiviral activity, with substituents like chloropyridine enhancing potency. Compounds with 4-chlorophenyl-thiophene groups () exhibit notable antimicrobial and antitumor effects, suggesting that electron-withdrawing substituents (e.g., Cl) improve bioactivity.

Palladium-catalyzed cross-coupling (e.g., ) is a common method for introducing aryl/heteroaryl groups, applicable to the target compound’s synthesis.

Physical Properties :

  • Melting points of analogs (e.g., 137.3–138.5°C for 1f , ) suggest that crystalline derivatives are feasible. Hydrochloride salts () may improve solubility for pharmaceutical applications.

Biological Activity

The compound 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one , also known by its CAS number 1597897-78-3, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The molecular formula for 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is C12H17NOSC_{12}H_{17}NOS, with a molecular weight of approximately 223.33 g/mol. The compound features a piperidine ring substituted with a methyl group and a thiophene moiety, which are significant for its biological activity.

Physical Characteristics

PropertyValue
Molecular Weight223.33 g/mol
CAS Number1597897-78-3
Purity≥95%
Storage ConditionsRoom Temperature

Research indicates that 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one exhibits various biological activities, particularly as an inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the synthesis of prostaglandin E2 (PGE2), which is involved in inflammation and cancer progression.

Inhibition of mPGES-1

In vitro studies have demonstrated that compounds structurally related to this molecule can inhibit mPGES-1 with low micromolar IC50 values. For instance, derivatives similar to 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one showed selective inhibition against mPGES-1, leading to reduced levels of PGE2 in cancer cell lines like A549 .

Cytotoxicity and Apoptosis Induction

Further investigations into the cytotoxic effects reveal that this compound can induce apoptosis in cancer cells. Flow cytometry analyses indicated that exposure to the compound resulted in cell cycle arrest at the G0/G1 phase, followed by an increase in the subG0/G1 fraction, suggesting necrosis or late-stage apoptosis .

Case Studies and Experimental Evidence

Several studies have explored the biological implications of this compound:

  • Anti-Cancer Activity : In a study examining various derivatives for anticancer properties, compounds similar to 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Inflammation Models : In inflammation models, compounds targeting mPGES-1 showed promise in reducing inflammatory markers and improving outcomes in animal models of arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases due to their ability to modulate inflammatory pathways .

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one, and how are intermediates purified?

Answer:
A multi-step approach is typically employed, starting with condensation reactions between thiophene derivatives and substituted piperidine precursors. For example, chalcone intermediates (e.g., α,β-unsaturated ketones) can undergo cyclization using hydrazine hydrate in glacial acetic acid to form pyrazoline or piperidine derivatives . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Purification often involves recrystallization (ethanol or isopropyl alcohol) or column chromatography (e.g., hexane/ethyl acetate gradients) .

Advanced: How can palladium-catalyzed C–H functionalization modify the β-position of the thiophene moiety in this compound?

Answer:
Palladium catalysts (e.g., Pd(OAc)₂) enable direct β-C–H bond activation on the thiophene ring. Coupling with boronic acids or aryl halides under mild conditions (e.g., 80–100°C in polar solvents) introduces substituents like acetyl or aryl groups. For example, Suzuki-Miyaura coupling with (5-acetylthiophen-2-yl)boronic acid achieves functionalization while preserving the ethanone core . Regioselectivity is influenced by steric effects from the 4-methylpiperidine group, which may necessitate ligand optimization (e.g., PPh₃) .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify key groups (e.g., thiophene protons at δ 7.3–7.6 ppm, methylpiperidine signals at δ 1.2–2.3 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 264.2) and fragmentation patterns .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving ambiguities in stereochemistry or bond lengths .

Advanced: How does sodium dithionite mediate nitro-to-amine reduction in related thiophene-piperidine hybrids?

Answer:
Sodium dithionite (Na₂S₂O₄) reduces nitro groups to amines under mild acidic conditions (methanol/water, 55–60°C). The reaction is monitored via color change (orange → colorless) and TLC. Excess dithionite ensures complete reduction, followed by neutralization (NaHCO₃) and extraction (ethyl acetate). This method avoids harsh reagents like H₂/Pd-C, preserving acid-sensitive thiophene rings .

Basic: What strategies resolve conflicting NMR and MS data during characterization?

Answer:

  • Repurification: Recrystallization or column chromatography removes impurities causing split signals .
  • Deuterated Solvent Screening: DMSO-d₆ or CDCl₃ may resolve tautomerism (e.g., keto-enol shifts) .
  • Complementary Techniques: X-ray crystallography provides unambiguous confirmation of connectivity and stereochemistry .

Advanced: How does the 4-methylpiperidine group influence the compound’s physicochemical properties?

Answer:
The methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Its chair conformation reduces steric hindrance, favoring interactions with hydrophobic binding pockets in biological targets. Piperidine’s basicity (pKa ~10.5) also increases solubility in acidic media, critical for pharmacokinetic profiling .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis (acetic acid/hydrazine fumes).
  • Waste Disposal: Neutralize acidic byproducts before disposal .

Advanced: Can computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the ethanone carbonyl is electrophilic (Mulliken charge ~+0.3), favoring nucleophilic attack at the α-carbon. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize reaction conditions .

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